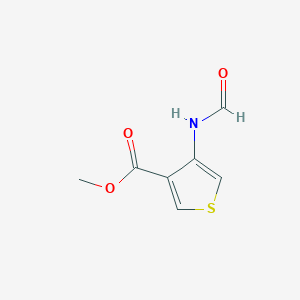

Methyl 4-formamidothiophene-3-carboxylate

Descripción general

Descripción

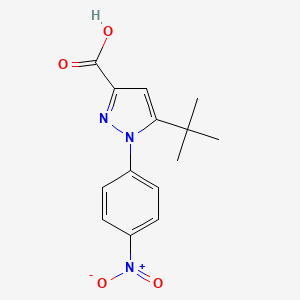

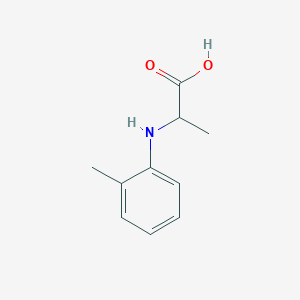

“Methyl 4-formamidothiophene-3-carboxylate” is a chemical compound with the formula C7H7NO3S . It has a molecular weight of 185.20 .

Synthesis Analysis

The synthesis of “Methyl 4-formamidothiophene-3-carboxylate” can be achieved through a reaction involving methyl 4-amino-3-thenoate, sodium acetate trihydrate, and formic acid . The mixture is heated at 95°C for 1 hour. After cooling, the solution is poured into water and filtered to yield the product .Aplicaciones Científicas De Investigación

Pharmaceutical Research

Methyl 4-formamidothiophene-3-carboxylate is a thiophene derivative, a class of compounds known for their wide range of biological activities. This compound can be utilized in the synthesis of various pharmaceuticals, particularly those with potential antibacterial and antifungal properties . Its structure allows for the creation of analogs that can be tested against a variety of pathogenic bacteria and fungi, contributing to the development of new antimicrobial agents.

Anticancer Agent Development

Thiophene derivatives have shown promise in anticancer research. Methyl 4-formamidothiophene-3-carboxylate could serve as a precursor in synthesizing compounds with antiproliferative activities against cancer cell lines, such as human lung cancer cells (A-549) . Research in this area could lead to the discovery of novel chemotherapeutic agents.

Antioxidant Formulation

The compound’s potential to act as an antioxidant makes it valuable in the study of oxidative stress-related diseases. By synthesizing derivatives of Methyl 4-formamidothiophene-3-carboxylate, researchers can evaluate their efficacy in scavenging free radicals, which is crucial in preventing cellular damage .

Anticorrosion Applications

In the field of materials science, Methyl 4-formamidothiophene-3-carboxylate derivatives can be assessed for their anticorrosion properties. These compounds could be applied as coatings or additives in metal alloys to prevent corrosion, thereby extending the lifespan of metal-based structures .

Organic Synthesis

This compound is also significant in organic chemistry, where it can be used as a building block for the synthesis of more complex organic molecules. Its reactivity with various reagents can lead to the creation of a diverse range of compounds with different functional groups, aiding in the development of new synthetic pathways .

Analytical Chemistry

In analytical chemistry, Methyl 4-formamidothiophene-3-carboxylate can be used as a standard or reference compound in chromatographic and spectroscopic methods, such as NMR, HPLC, LC-MS, and UPLC. These techniques are essential for the qualitative and quantitative analysis of chemical substances .

Safety And Hazards

The safety data for “Methyl 4-formamidothiophene-3-carboxylate” suggests several precautions. These include avoiding contact with air and water due to potential violent reactions and possible flash fire. It should be handled under inert gas and protected from moisture. The container should be kept tightly closed. It should not be subjected to grinding, shock, or friction .

Propiedades

IUPAC Name |

methyl 4-formamidothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-11-7(10)5-2-12-3-6(5)8-4-9/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJXYJGFLBUIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380602 | |

| Record name | methyl 4-formamidothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-formamidothiophene-3-carboxylate | |

CAS RN |

53826-78-1 | |

| Record name | methyl 4-formamidothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-isocyanato-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1621776.png)